
Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate typically involves multiple steps, including the formation of the pyridine ring and the introduction of the ester and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile
- 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid
- 2-Chloro-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-ethenyl-5,6-dimethylpyridine
Uniqueness
Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C30H33NO9 |
|---|---|
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate |
InChI |
InChI=1S/C30H33NO9/c1-7-37-28(32)23-22(18(4)24(29(33)38-8-2)31-25(23)30(34)39-9-3)20-15-16-21(35-5)27(36-6)26(20)40-17-19-13-11-10-12-14-19/h10-16H,7-9,17H2,1-6H3 |
Clé InChI |
QNBUZKRJPNPDNM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



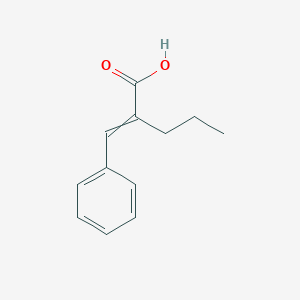
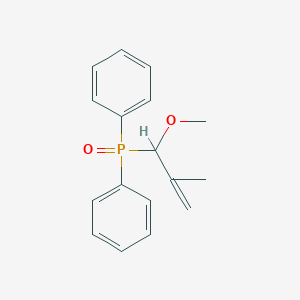
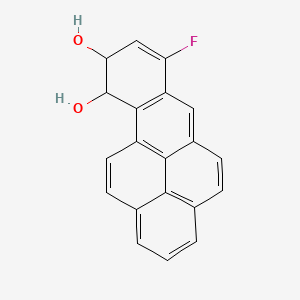
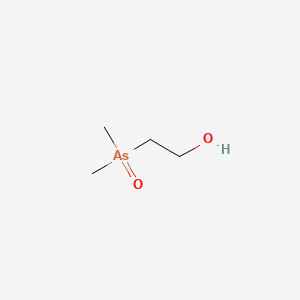

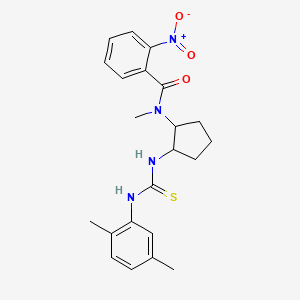
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)

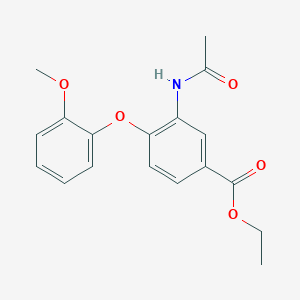
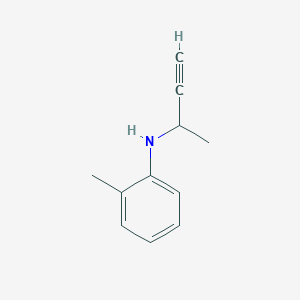
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
